BIo-11-dUTP tetralithium salt

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

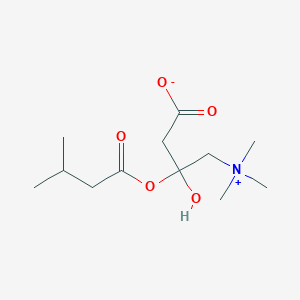

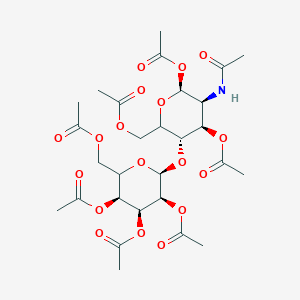

BIo-11-dUTP tetralithium salt, also known as Biotin-11-2’-deoxyuridine-5’-triphosphate tetralithium salt, is a compound widely used for non-radioactive DNA labeling. It is particularly useful in various molecular biology applications such as nick translation, random priming, and polymerase chain reaction (PCR). The compound is characterized by the presence of a biotin moiety attached to the deoxyuridine triphosphate via an 11-carbon linker, which enhances its interaction with avidin or streptavidin .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of BIo-11-dUTP tetralithium salt involves the chemical modification of deoxyuridine triphosphate (dUTP) to introduce a biotin moiety. The process typically includes the following steps:

Activation of dUTP: dUTP is activated using a suitable activating agent such as carbodiimide.

Coupling Reaction: The activated dUTP is then reacted with a biotin derivative that contains an 11-carbon linker. This coupling reaction is usually carried out in an aqueous buffer at a controlled pH.

Purification: The resulting product is purified using techniques such as high-performance liquid chromatography (HPLC) to obtain the desired this compound with high purity

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Bulk Synthesis: Large quantities of dUTP and biotin derivatives are used to carry out the coupling reaction in industrial reactors.

Purification and Quality Control: The product is purified using industrial-scale HPLC and subjected to rigorous quality control tests, including nuclear magnetic resonance (NMR) and mass spectrometry (MS), to ensure consistency and purity

Analyse Chemischer Reaktionen

Types of Reactions

BIo-11-dUTP tetralithium salt primarily undergoes enzymatic incorporation into DNA during various molecular biology techniques. The key reactions include:

Incorporation into DNA: The compound is incorporated into DNA strands by enzymes such as DNA polymerase during PCR, nick translation, and random priming.

Binding Reactions: The biotin moiety of this compound binds strongly to avidin or streptavidin, forming a stable complex

Common Reagents and Conditions

Enzymes: DNA polymerase, Taq DNA polymerase, Klenow fragment, and reverse transcriptase.

Buffers: Tris-HCl buffer, magnesium chloride, and potassium chloride.

Conditions: Reactions are typically carried out at temperatures ranging from 37°C to 72°C, depending on the specific enzyme used

Major Products Formed

The major product formed from the incorporation of this compound into DNA is biotin-labeled DNA, which can be detected using colorimetric or fluorimetric methods .

Wissenschaftliche Forschungsanwendungen

BIo-11-dUTP tetralithium salt has a wide range of applications in scientific research, including:

DNA Labeling: Used for non-radioactive labeling of DNA in various molecular biology techniques.

Nick Translation: Facilitates the incorporation of biotin into DNA during nick translation, allowing for the detection of specific DNA sequences.

PCR: Enhances the detection of PCR products by incorporating biotin-labeled nucleotides.

cDNA Synthesis: Used in the synthesis of complementary DNA (cDNA) for various applications, including gene expression studies

Wirkmechanismus

The mechanism of action of BIo-11-dUTP tetralithium salt involves its incorporation into DNA by DNA polymerase enzymes. The biotin moiety attached to the deoxyuridine triphosphate allows for the subsequent binding of avidin or streptavidin, facilitating the detection and analysis of the labeled DNA. The 11-carbon linker between the biotin and dUTP ensures optimal interaction with avidin or streptavidin, enhancing the sensitivity and specificity of the detection methods .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Digoxigenin-11-2’-deoxyuridine-5’-triphosphate: Another non-radioactive DNA labeling compound that uses digoxigenin instead of biotin.

Fluorescein-12-2’-deoxyuridine-5’-triphosphate: A compound that incorporates fluorescein for fluorescent labeling of DNA

Uniqueness

BIo-11-dUTP tetralithium salt is unique due to its biotin moiety, which allows for strong and specific binding to avidin or streptavidin. This property makes it highly suitable for applications requiring sensitive and specific detection of labeled DNA. The 11-carbon linker further enhances its effectiveness by providing optimal spacing for interaction with avidin or streptavidin .

Eigenschaften

IUPAC Name |

tetralithium;[[[(2R,3S,5R)-5-[5-[(E)-3-[6-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]hexanoylamino]prop-1-enyl]-2,4-dioxopyrimidin-1-yl]-3-hydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] phosphate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H45N6O17P3S.4Li/c35-19-13-24(49-20(19)15-48-53(44,45)51-54(46,47)50-52(41,42)43)34-14-17(26(38)33-28(34)40)7-6-12-30-22(36)9-2-1-5-11-29-23(37)10-4-3-8-21-25-18(16-55-21)31-27(39)32-25;;;;/h6-7,14,18-21,24-25,35H,1-5,8-13,15-16H2,(H,29,37)(H,30,36)(H,44,45)(H,46,47)(H2,31,32,39)(H,33,38,40)(H2,41,42,43);;;;/q;4*+1/p-4/b7-6+;;;;/t18-,19-,20+,21-,24+,25-;;;;/m0..../s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MILWLQSTMVVCQV-MAKHBLPBSA-J |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].[Li+].[Li+].[Li+].C1C(C(OC1N2C=C(C(=O)NC2=O)C=CCNC(=O)CCCCCNC(=O)CCCCC3C4C(CS3)NC(=O)N4)COP(=O)([O-])OP(=O)([O-])OP(=O)([O-])[O-])O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[Li+].[Li+].[Li+].[Li+].C1[C@@H]([C@H](O[C@H]1N2C=C(C(=O)NC2=O)/C=C/CNC(=O)CCCCCNC(=O)CCCC[C@H]3[C@@H]4[C@H](CS3)NC(=O)N4)COP(=O)([O-])OP(=O)([O-])OP(=O)([O-])[O-])O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H41Li4N6O17P3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

886.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-Bromoimidazo[1,2-a]pyridin-8-ol](/img/structure/B1141847.png)

![trans-7,8-Dihydroxy-7,8-dihydrobenzo[a]pyrene-d8](/img/structure/B1141867.png)